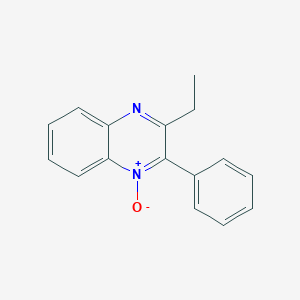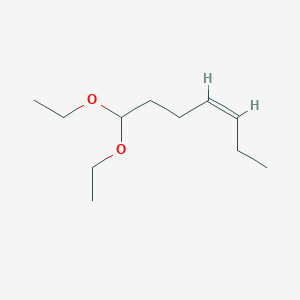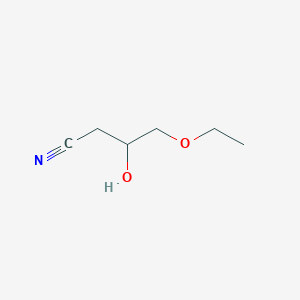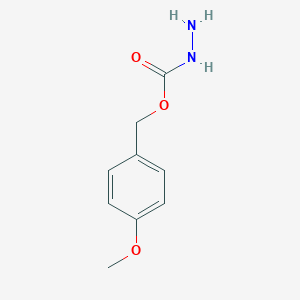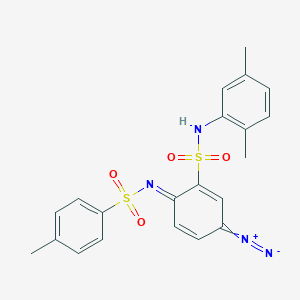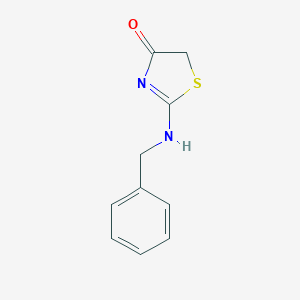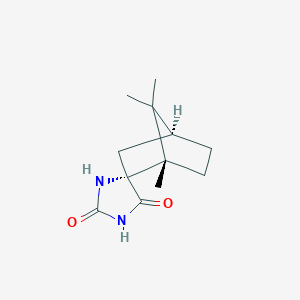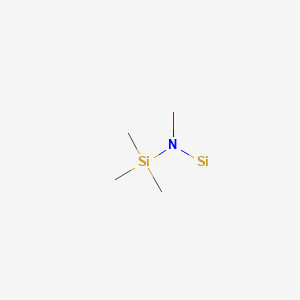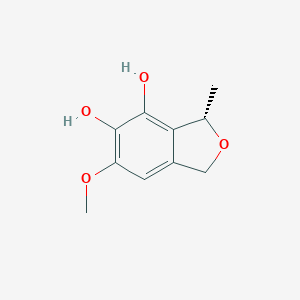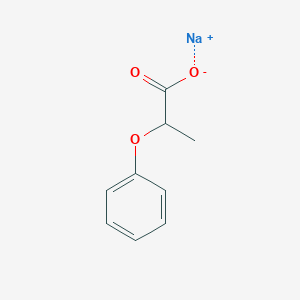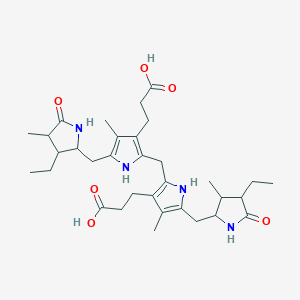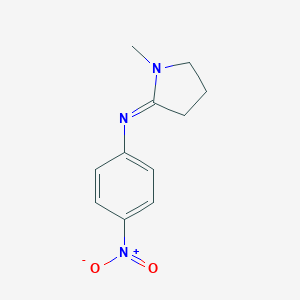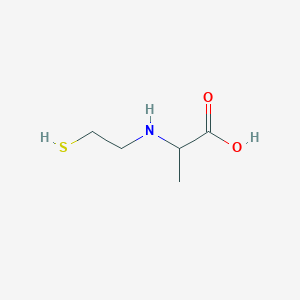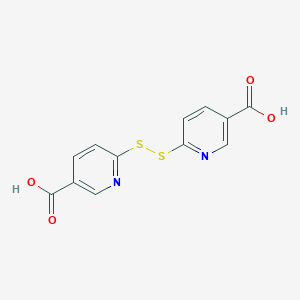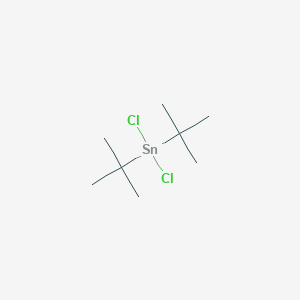
Di-tert-butyldichlorostannane
概要
説明
Di-tert-butyldichlorostannane is an organotin compound with the molecular formula C8H18Cl2Sn. It is a colorless or yellow liquid at room temperature and is known for its good solubility in organic solvents such as ether, acetone, and dimethylformamide . This compound is used in various chemical reactions and has significant applications in scientific research.
準備方法
Di-tert-butyldichlorostannane is typically synthesized by reacting dimethyl tin with tert-butyl ammonium chloride in ethanol, followed by hydrolysis to obtain the final product . The reaction conditions involve maintaining a controlled temperature and ensuring the purity of the reactants to achieve a high yield of this compound.
化学反応の分析
Di-tert-butyldichlorostannane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its oxidation state.
Hydrolysis: In the presence of water, this compound can hydrolyze to form di-tert-butyltin oxide and hydrochloric acid.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
科学的研究の応用
Di-tert-butyldichlorostannane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of di-tert-butyldichlorostannane involves its interaction with molecular targets, such as enzymes and proteins. The compound can form complexes with these targets, altering their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Di-tert-butyldichlorostannane can be compared with other organotin compounds, such as:
- Di-tert-butyltin oxide
- Di-tert-butyltin dihydride
- Di-tert-butyltin dibromide
These compounds share similar structural features but differ in their chemical reactivity and applications. This compound is unique due to its specific reactivity with nucleophiles and its solubility in organic solvents, making it a valuable reagent in various chemical processes.
特性
CAS番号 |
19429-30-2 |
|---|---|
分子式 |
C8H18Cl2Sn |
分子量 |
303.84 g/mol |
IUPAC名 |
ditert-butyltin(2+);dichloride |
InChI |
InChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
PEGCFRJASNUIPX-UHFFFAOYSA-L |
SMILES |
CC(C)(C)[Sn](C(C)(C)C)(Cl)Cl |
正規SMILES |
CC(C)(C)[Sn+2]C(C)(C)C.[Cl-].[Cl-] |
Key on ui other cas no. |
19429-30-2 |
ピクトグラム |
Corrosive; Acute Toxic |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Di-tert-butyldichlorostannane be used to synthesize cyclic organotin compounds?
A1: Yes, this compound can react with specific cyclic compounds containing nitrogen, leading to ring cleavage and the formation of new organotin compounds. For instance, it reacts with diazadistannetidine, cleaving its four-membered ring to form 1,3-Dichlorostannazane. [] This new compound can then undergo further reactions with other molecules, showcasing the potential of this compound in synthesizing various organotin derivatives. []
Q2: How does the structure of ferrocenylsilanediols, synthesized using this compound, impact their properties?
A2: Research shows that ferrocenylsilanediols, synthesized from the reaction of ferrocenyldichlorosilanes with this compound, exhibit a distinct structural arrangement. [] They form double-chain structures through intermolecular hydrogen bonding between the silanol groups. [] Further hydrogen bonding leads to the formation of ladder-like structures. [] This self-assembling behavior is influenced by the substituents on the ferrocenyl moiety, highlighting the role of steric and electronic factors in determining the final structure. [] Understanding these structural features is crucial for exploring potential applications of these compounds.
Q3: Does this compound exist in different isomeric forms?
A3: While this compound primarily exists as the cis isomer in its crystalline form, it forms a mixture of cis and trans isomers in solution. [] This isomerism arises from the different spatial arrangements of the tert-butyl and chlorine substituents around the central tin atom. The existence of these isomers in solution highlights the dynamic nature of this compound and its potential to adopt different conformations depending on the surrounding environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

